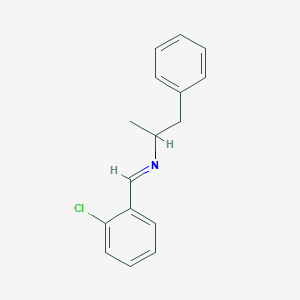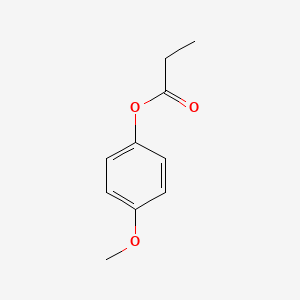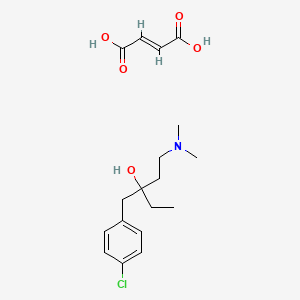
3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate is a chemical compound with a complex structure that includes a chlorobenzyl group, a hydroxy group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate typically involves multiple steps, starting with the preparation of the chlorobenzyl intermediate One common method involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to introduce the hydroxy group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include 4-chlorobenzyl chloride, dimethylamine, and suitable solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the chlorobenzyl moiety.
Scientific Research Applications
3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane
- 3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrochloride
- 3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane sulfate
Uniqueness
3-(4-Chlorobenzyl)-3-hydroxy-1-dimethylamino-pentane hydrogenfumarate is unique due to its specific combination of functional groups and its hydrogenfumarate salt form
Properties
Molecular Formula |
C18H26ClNO5 |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-[(4-chlorophenyl)methyl]-1-(dimethylamino)pentan-3-ol |
InChI |
InChI=1S/C14H22ClNO.C4H4O4/c1-4-14(17,9-10-16(2)3)11-12-5-7-13(15)8-6-12;5-3(6)1-2-4(7)8/h5-8,17H,4,9-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
WBJRYTXJIUVHEP-WLHGVMLRSA-N |
Isomeric SMILES |
CCC(CCN(C)C)(CC1=CC=C(C=C1)Cl)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCC(CCN(C)C)(CC1=CC=C(C=C1)Cl)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)
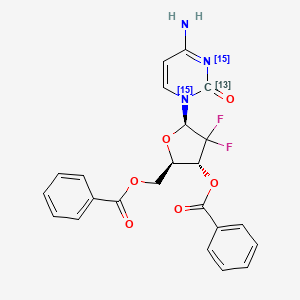
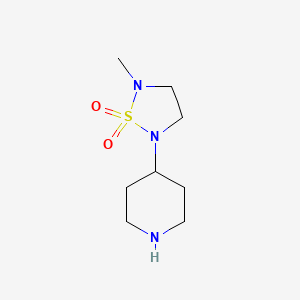
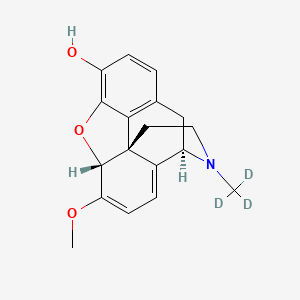
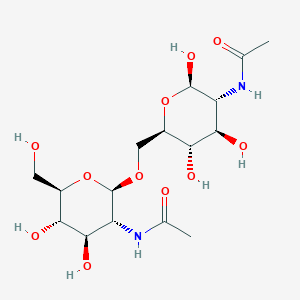
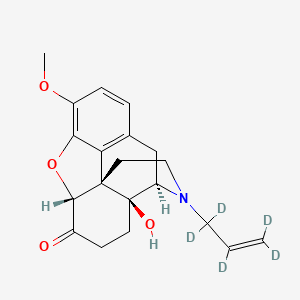
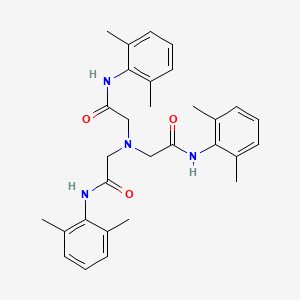
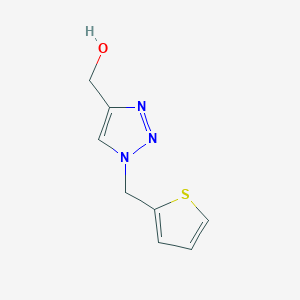
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
![[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)
